molecular formula C12H14N4O4 B4983081 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide

Cat. No.: B4983081
M. Wt: 278.26 g/mol
InChI Key: IFIJMOVUQOVRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide, also known as MPDH, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide is not yet fully understood. However, it has been suggested that it may exert its effects through the inhibition of oxidative stress and inflammation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, indicating that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide for lab experiments is its relatively low toxicity and high stability, which make it a safe and reliable compound to work with. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide. One area of interest is the development of new drugs based on its structure and properties. Another potential direction is the investigation of its potential use as a diagnostic tool for cancer detection. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide can be synthesized through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain this compound.

Scientific Research Applications

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a diagnostic tool in cancer detection.

Properties

IUPAC Name

[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-20-8-4-2-7(3-5-8)16-10(17)6-9(11(16)18)14-15-12(13)19/h2-5,9,14H,6H2,1H3,(H3,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIJMOVUQOVRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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